7''-O-Methylsciadopitysin

Descripción

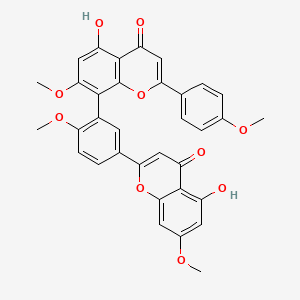

7''-O-Methylsciadopitysin (CAS: 3778-25-4) is a biflavonoid characterized by a methyl group at the 7''-O position of the sciadopitysin backbone. Its molecular formula is C₃₄H₂₆O₁₀, with a molecular weight of 594.6 g/mol . It is naturally sourced from Podocarpus macrophyllus and is structurally distinguished from its parent compound, sciadopitysin, by the addition of a single methyl group at the 7''-O position .

Propiedades

IUPAC Name |

5-hydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxochromen-2-yl)-2-methoxyphenyl]-7-methoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H26O10/c1-39-19-8-5-17(6-9-19)27-15-24(37)33-25(38)16-29(42-4)31(34(33)44-27)21-11-18(7-10-26(21)41-3)28-14-23(36)32-22(35)12-20(40-2)13-30(32)43-28/h5-16,35,38H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXQYICLHHMETFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)OC)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H26O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20945464 | |

| Record name | 5-Hydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxo-4H-1-benzopyran-2-yl)-2-methoxyphenyl]-7-methoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22783-08-0 | |

| Record name | W 13 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022783080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxo-4H-1-benzopyran-2-yl)-2-methoxyphenyl]-7-methoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 7’'-O-Metilsciadopitysina implica la metilación de la amentoflavona. La reacción típicamente utiliza agentes metilantes como sulfato de dimetilo o yoduro de metilo en presencia de una base como carbonato de potasio . La reacción se lleva a cabo en un disolvente orgánico como acetona o dimetilsulfóxido (DMSO) a temperaturas elevadas .

Métodos de producción industrial: La producción industrial de 7’'-O-Metilsciadopitysina sigue rutas sintéticas similares pero a mayor escala. El proceso implica la extracción de amentoflavona de fuentes naturales, seguida de la metilación en condiciones controladas para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: La 7’'-O-Metilsciadopitysina sufre diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio o trióxido de cromo.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de un catalizador de paladio.

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en los grupos metoxilo.

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio en condiciones ácidas o neutras.

Reducción: Gas hidrógeno con paladio sobre carbono como catalizador.

Sustitución: Nucleófilos como metóxido de sodio en metanol.

Productos principales:

Oxidación: Formación de quinonas o ácidos carboxílicos.

Reducción: Formación de derivados de flavonoides parcial o totalmente reducidos.

Sustitución: Formación de éteres de flavonoides sustituidos.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

7''-O-Methylsciadopitysin is a methylated derivative of sciadopitysin, a flavonoid glycoside. The structural modifications enhance its biological activity, making it a subject of research for various therapeutic applications.

Antitumor Activity

Research indicates that this compound exhibits promising antitumor properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 0.17 |

| MDA-MB-231 (Breast Cancer) | 0.05 |

| HeLa (Cervical Cancer) | 0.07 |

These results suggest that the compound can induce apoptosis and cell cycle arrest in cancer cells, making it a candidate for further development as an anticancer agent .

Antiviral Activity

Recent studies have explored the antiviral properties of this compound against SARS-CoV-2. Virtual screening methods have shown that flavonoids can interact with the main protease of the virus, potentially inhibiting its activity. The binding affinity of this compound was assessed alongside other flavonoids, revealing competitive inhibition capabilities that could be leveraged in therapeutic contexts against COVID-19 .

Case Studies

- Study on Antitumor Efficacy : A study published in Molecules investigated the antitumor effects of various flavonoid derivatives, including this compound. The findings indicated significant cytotoxic effects on multiple cancer cell lines, with mechanisms involving apoptosis and cell cycle disruption being elucidated through flow cytometry analyses .

- SARS-CoV-2 Interaction Studies : Another research effort utilized molecular docking to evaluate the interaction of this compound with the SARS-CoV-2 main protease. The study highlighted its potential as a therapeutic candidate due to favorable binding characteristics compared to known antiviral agents like Remdesivir .

Toxicological Considerations

Understanding the safety profile of this compound is crucial for its application in therapeutics. Preliminary assessments indicate low acute toxicity levels, which are essential for advancing to clinical trials. The Ames test and LD50 values are critical parameters that need further investigation to ensure safety in human applications .

Mecanismo De Acción

El mecanismo de acción de la 7’'-O-Metilsciadopitysina implica su interacción con varios objetivos moleculares y vías. Se sabe que inhibe ciertas enzimas y modula las vías de señalización involucradas en la inflamación y la proliferación celular . Las propiedades antioxidantes del compuesto se atribuyen a su capacidad para eliminar radicales libres y reducir el estrés oxidativo .

Compuestos similares:

Amentoflavona: El compuesto principal de la 7’'-O-Metilsciadopitysina, conocido por sus propiedades antiinflamatorias y anticancerígenas.

Bilobetina: Otro biflavonoide con características estructurales y actividades biológicas similares.

Sciadopitysina: Un compuesto estrechamente relacionado con propiedades farmacológicas similares.

Singularidad: La 7’'-O-Metilsciadopitysina es única debido a su patrón de metilación específico, que mejora su solubilidad y biodisponibilidad en comparación con su compuesto principal, la amentoflavona . Esta modificación también contribuye a sus distintas actividades biológicas y potenciales aplicaciones terapéuticas .

Comparación Con Compuestos Similares

Key Observations:

- Methylation Impact : The 7''-O-methyl group in this compound increases its molecular weight by 14 g/mol compared to sciadopitysin, enhancing lipophilicity .

- Scaffold Diversity: Taiwanhomoflavone A and Isoginkgetin demonstrate how variations in biflavonoid linkage (e.g., C-O-C vs. C-C bonds) influence bioactivity and solubility .

Antioxidant Activity

- This compound : Methylation may enhance radical-scavenging capacity compared to sciadopitysin due to increased electron-donating effects .

- Sciadopitysin: Known for moderate antioxidant activity in in vitro models, attributed to its phenolic hydroxyl groups .

- 7,4'-Di-O-Methylapigenin: As a monoflavonoid, it shows weaker antioxidant effects than biflavonoids, highlighting the role of dimeric structures in redox modulation .

Anti-inflammatory Properties

Metabolic Stability

- Methylated derivatives like this compound are less prone to glucuronidation than hydroxyl-rich analogs (e.g., 3,8'-Biapigenin), prolonging their half-life in vivo .

Actividad Biológica

7''-O-Methylsciadopitysin is a flavonoid compound primarily derived from various plant species, including Cryptomeria japonica and Dacrydium cupressinum. It is classified under the chemical structure of 4H-1-benzopyran-4-one and has the CAS number 3778-25-4 . The molecular formula for this compound is , with a molecular weight of 594.56 g/mol . This compound has garnered attention due to its potential biological activities, particularly in pharmacology.

Antioxidant Properties

Research indicates that flavonoids, including this compound, exhibit significant antioxidant activity . Antioxidants are crucial in mitigating oxidative stress, which is linked to various chronic diseases. A study demonstrated that this compound effectively scavenges free radicals, thereby contributing to cellular protection against oxidative damage .

Antimicrobial Effects

This compound has shown promising antimicrobial properties . In vitro studies have reported its effectiveness against a range of pathogens, including bacteria and fungi. The compound's mechanism appears to involve disruption of microbial cell membranes, leading to cell death. This property positions it as a potential candidate for developing natural antimicrobial agents .

Anti-inflammatory Activity

Inflammation is a critical factor in many diseases, and compounds that can modulate inflammatory responses are of great interest. Research indicates that this compound can inhibit pro-inflammatory cytokines and enzymes, suggesting its role as an anti-inflammatory agent . This activity may be beneficial in conditions such as arthritis and other inflammatory diseases .

Cytotoxic Effects on Cancer Cells

Preliminary studies have explored the cytotoxic effects of this compound on various cancer cell lines. The compound has been shown to induce apoptosis in tumor cells, making it a candidate for further investigation in cancer therapy. The IC50 values observed in these studies suggest that it may effectively inhibit tumor growth at relatively low concentrations .

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Antioxidant Mechanism : By donating electrons to free radicals, the compound stabilizes these reactive species and prevents cellular damage.

- Modulation of Signaling Pathways : It may influence various signaling pathways associated with inflammation and apoptosis.

- Direct Interaction with Cellular Components : The compound could interact with cellular membranes or proteins involved in disease processes.

Data Table: Biological Activities of this compound

Case Study 1: Antioxidant Activity Assessment

In a study assessing the antioxidant capacity of various flavonoids, this compound was evaluated using DPPH and ABTS assays. The results indicated a significant reduction in radical concentration when treated with the compound, highlighting its potential as a natural antioxidant.

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of plant-derived compounds included this compound. The study demonstrated that it exhibited notable inhibitory effects against Staphylococcus aureus and Candida albicans, suggesting its applicability in developing natural preservatives or therapeutic agents.

Case Study 3: Cytotoxic Effects on Cancer Cell Lines

In vitro studies conducted on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses indicated an increase in apoptotic cells following treatment, providing evidence for its potential use in cancer therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.